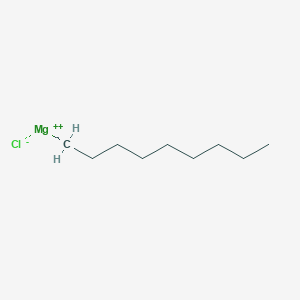

1-Nonylmagnesium chloride

描述

Historical Trajectories and Evolution of Grignard Reagent Chemistry in Academic Research

The journey of Grignard reagents began in 1900 with the seminal work of the French chemist Victor Grignard. byjus.comwikipedia.org He discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. wikipedia.orgchemeurope.comchemie-brunschwig.ch This discovery, initially met with some skepticism, quickly proved to be a powerful and versatile tool for synthesis. byjus.com The profound impact of this work on the advancement of organic chemistry was formally recognized in 1912 when Victor Grignard was awarded the Nobel Prize in Chemistry. byjus.com

Over the decades, research in this area has evolved significantly. Early work focused on understanding the scope and limitations of these new reagents. Subsequent academic investigations led to improvements in reaction conditions, the development of activating agents for the magnesium metal, and a deeper understanding of the reaction mechanisms. chemeurope.comwikipedia.org The introduction of various ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), was crucial for stabilizing the reagent and ensuring reactivity. byjus.comchemeurope.compsgcas.ac.in

Contemporary Significance of Alkylmagnesium Halides in Modern Organic Synthesis

Despite being over 120 years old, Grignard reagents, including alkylmagnesium halides like 1-nonylmagnesium chloride, remain fundamentally important in modern organic synthesis. chemeurope.com Their enduring significance lies in their versatility as potent nucleophiles and strong bases. wikipedia.org They are instrumental in the synthesis of a vast array of compounds, from simple alcohols to complex natural products and pharmaceuticals. americanelements.com

The formation of carbon-carbon bonds is central to organic chemistry, and Grignard reagents provide one of the most direct routes to achieve this. wikipedia.org Their reactions with electrophiles such as aldehydes, ketones, esters, and carbon dioxide allow for the construction of diverse molecular architectures. byjus.com Furthermore, the development of transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling, has expanded the utility of Grignard reagents to include the formation of carbon-carbon bonds between different types of organic fragments (alkyl, vinyl, aryl), a process vital for materials science and drug discovery. wikipedia.orgorganic-chemistry.org

Fundamental Reactivity Principles of Organomagnesium Clusters in Solution

The chemical representation of a Grignard reagent as a simple monomer, RMgX, belies its complex nature in solution. wikipedia.org It is now well-established that Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. chemeurope.comwikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic group and halide. The carbon-magnesium bond is highly polarized, rendering the carbon atom electron-rich and thus strongly nucleophilic and basic. wikipedia.org This inherent reactivity dictates its behavior in chemical reactions.

More recent research has also pointed to the existence and potential role of organomagnesium clusters. These are aggregates of several magnesium atoms that may act as intermediates in the formation of classical Grignard reagents and exhibit unique reactivity, such as the ability to transmetalate C-X bonds.

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;nonane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19.ClH.Mg/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKLRSBPHDDMIG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Preparation of 1 Nonylmagnesium Chloride

Mechanistic Pathways of Organomagnesium Halide Formation

The formation of a Grignard reagent, such as 1-nonylmagnesium chloride, is a heterogeneous reaction that occurs on the surface of the magnesium metal. byjus.com The mechanism is not a simple insertion but a complex process initiated by electron transfer, which is heavily influenced by the condition of the magnesium surface.

The prevailing mechanism for the formation of Grignard reagents is initiated by a single electron transfer (SET) from the magnesium metal to the organic halide. iitk.ac.inalfa-chemistry.comchemeurope.com This process can be broken down into the following key steps:

Electron Transfer : A single electron is transferred from the surface of the magnesium metal to the antibonding orbital of the carbon-chlorine bond in 1-chlorononane (B146367). This is the rate-determining step. utexas.edu

Radical Formation : This electron transfer results in the cleavage of the carbon-chlorine bond, forming a nonyl radical (C₉H₁₉•) and a magnesium chloride radical anion (MgCl•). utexas.edu

Surface Reaction : The highly reactive nonyl radical quickly recombines with the magnesium chloride radical on the metal surface to form the final product, this compound. iitk.ac.inutexas.edu

This SET pathway explains why the reaction is sensitive to inhibitors and why the activation of the magnesium surface is so critical for a successful reaction. wikipedia.org While some discussions of SET mechanisms pertain to the reactions of Grignard reagents with sterically hindered ketones, the formation of the reagent itself is fundamentally a surface-mediated radical process. wikipedia.orgorganic-chemistry.org

A significant barrier to the initiation of Grignard synthesis is the passivating layer of magnesium oxide (MgO) that naturally forms on the surface of the magnesium metal. stackexchange.comwikipedia.org This layer is unreactive towards organic halides and must be removed or weakened to expose the fresh, highly reactive metal surface beneath. chemeurope.comstackexchange.com Various activation strategies have been developed to overcome this challenge.

Mechanical methods physically disrupt the oxide layer, exposing the underlying magnesium. wikipedia.org Common techniques include:

Crushing and Stirring : In-situ crushing of magnesium pieces or vigorous stirring of magnesium turnings can break the MgO layer. stackexchange.comacs.org

Sonochemical Enhancement : The application of ultrasound (sonication) has proven to be a highly effective method for activating magnesium. wikipedia.orgrsc.org Ultrasonic waves induce acoustic cavitation near the metal surface, creating powerful microjets and shockwaves that scour away the oxide layer. monash.edursc.org This technique not only facilitates the removal of the passivating film but also enhances mass transport, leading to faster, more reproducible, and efficient Grignard reactions. rsc.orgresearchgate.net Studies have shown that specific ultrasound frequencies, such as 300 kHz, can be particularly effective. rsc.orgresearchgate.net

Chemical activators react with the magnesium or the oxide layer to initiate the Grignard formation. These are often used in small, catalytic amounts.

| Activator | Mechanism of Action | Observations |

| Iodine (I₂) / Methyl Iodide (CH₃I) | Reacts with a small amount of magnesium to form magnesium iodide (MgI₂). This process cleans the surface and can also generate a small amount of a highly reactive Grignard (CH₃MgI) that acts as an initiator. stackexchange.comwikipedia.orgresearchgate.net | A common and effective method, often characterized by the disappearance of the iodine's color. |

| 1,2-Dibromoethane (BrCH₂CH₂Br) | Reacts with magnesium to form magnesium bromide and ethylene (B1197577) gas. The formation of gas bubbles provides a clear visual indicator that the magnesium surface has been activated. chemeurope.comstackexchange.comwikipedia.org | The side-products are innocuous, making this a particularly advantageous method. chemeurope.com A standard procedure for nonylmagnesium bromide involves this activator. orgsyn.orgorgsyn.org |

| Diisobutylaluminum hydride (DIBAH) | Acts as a drying agent, removing trace amounts of water and alcohols, while also reducing the oxide layer to activate the metal surface. acs.org | This method is noted for its reliability, allowing for reaction initiation at lower temperatures (below 20 °C), which enhances safety and control, particularly in large-scale syntheses. acs.org |

| Preformed Grignard Reagent | Adding a small amount of a previously prepared Grignard reagent can initiate the reaction by cleaning the magnesium surface. stackexchange.comwikipedia.org | A useful technique if a batch of the same Grignard reagent is already available. |

| Rieke Magnesium | A highly reactive form of magnesium powder prepared by the reduction of MgCl₂ with an alkali metal like lithium. stackexchange.comunl.edu | This specially activated magnesium can react with even unreactive organic halides, circumventing the need for other activation methods. unl.edu |

Influence of Magnesium Activation Strategies on Reaction Efficiency

Optimized Synthetic Protocols for Long-Chain Alkylmagnesium Chlorides

The preparation of long-chain Grignard reagents like this compound requires meticulous attention to detail to prevent side reactions and ensure high yields. An optimized protocol, such as that adapted from the synthesis of nonylmagnesium bromide, involves several key considerations. orgsyn.orgorgsyn.org The apparatus must be rigorously dried, typically by flame-drying under vacuum, and the reaction must be conducted under an inert atmosphere, such as argon, to exclude moisture and oxygen, which would rapidly destroy the reagent. byjus.comlibretexts.org

A typical procedure involves suspending magnesium turnings in an anhydrous ether solvent, activating with a chemical promoter like 1,2-dibromoethane, and then slowly adding a solution of 1-chlorononane at a rate that maintains a gentle reflux. orgsyn.orgorgsyn.org This controlled addition is crucial for managing the exothermic nature of the reaction. chemeurope.com

The choice of solvent is paramount in Grignard synthesis. Ethereal solvents are essential not merely as a reaction medium but as critical stabilizing agents. utexas.edubyjus.com The magnesium atom in the RMgX species is electron-deficient and acts as a Lewis acid. acs.org The oxygen atoms of ether molecules, such as diethyl ether or tetrahydrofuran (B95107) (THF), act as Lewis bases, donating lone pairs of electrons to the magnesium center. utexas.eduwikipedia.org This coordination stabilizes the Grignard reagent in solution, preventing its decomposition. byjus.commdma.ch

Typically, the magnesium center coordinates with two ether molecules, forming a tetrahedral complex. wikipedia.orgpsgcas.ac.in This solvation is dynamic and exists in a complex equilibrium, known as the Schlenk equilibrium, which involves various species like RMgX, R₂Mg, and MgX₂ in solution. chemeurope.comwikipedia.org

The stability and reactivity of the Grignard reagent are profoundly influenced by the nature of the solvent:

Tetrahydrofuran (THF) : Often preferred over diethyl ether due to its higher boiling point and superior ability to solvate and stabilize the Grignard reagent, particularly for less reactive chlorides. numberanalytics.comgoogle.com Computational studies show that the dynamics of THF coordination are key to the reaction mechanism. acs.org

2-Methyltetrahydrofuran (2-MeTHF) : A greener alternative to THF, derivable from renewable resources. It has been shown to be an equal or even superior solvent for many Grignard preparations, notably in suppressing the formation of Wurtz coupling by-products, which can be a problem with long-chain halides. rsc.org

Glymes (e.g., diglyme) : These polyethers can chelate the magnesium atom more strongly, offering enhanced stabilization, although their higher boiling points can complicate product isolation. mdma.ch

The coordination of these solvent molecules (ligands) is not passive; it directly impacts the reagent's reactivity. Increased solvation can make the reagent more stable but potentially less reactive, highlighting a delicate balance that must be optimized for any specific synthesis. acs.org

Functional Group Tolerance in Magnesium Insertion Reactions

The classical Grignard reaction, prepared by treating an organic halide with magnesium metal, is often hampered by the low functional group tolerance of the resulting organomagnesium compound. wikipedia.orgresearchgate.net The highly nucleophilic and basic nature of the Grignard reagent can lead to side reactions with many common functional groups present on the same molecule as the halide. For instance, groups with acidic protons (like alcohols, amines, or carboxylic acids) will be deprotonated, while electrophilic centers (such as esters, ketones, nitriles, or amides) will be attacked by the newly formed Grignard reagent. masterorganicchemistry.comlibretexts.org

To overcome these limitations, several advanced methodologies have been developed to prepare functionalized Grignard reagents under conditions that preserve these sensitive groups. A key strategy involves increasing the reactivity of the magnesium metal, which allows the insertion reaction to occur at very low temperatures. At these reduced temperatures (e.g., -78 °C), the rate of the desired magnesium insertion is significantly faster than the potential side reactions of the Grignard product with the functional group. researchgate.net

One of the most effective methods for generating highly reactive magnesium is the Rieke method, which involves the reduction of an anhydrous magnesium salt, such as magnesium chloride (MgCl₂), with an alkali metal like potassium. wikipedia.org This "activated magnesium" or "Rieke magnesium" can undergo oxidative addition to organic halides at temperatures low enough to tolerate sensitive functionalities like esters and nitriles. researchgate.net

Another significant advancement is the use of additives, most notably lithium chloride (LiCl). thieme-connect.com The presence of LiCl during the magnesium insertion process has been shown to accelerate the reaction and improve yields, even for less reactive aryl chlorides and bromides. This LiCl-mediated method allows for the formation of functionalized Grignard reagents under milder conditions, thereby expanding the scope of compatible functional groups. thieme-connect.comclockss.org For example, aryl bromides containing ester groups can be selectively converted to the corresponding Grignard reagent without the reagent attacking the ester functionality. clockss.org

The table below summarizes the general compatibility of various functional groups in magnesium insertion reactions, highlighting the conditions under which they can be tolerated.

| Functional Group | Traditional Conditions (e.g., Refluxing THF) | Low-Temperature Conditions (e.g., with Activated Mg) |

| Ester | Incompatible (Reacts) | Tolerated at low temp. (< -40 °C) researchgate.net |

| Nitrile (Cyano) | Incompatible (Reacts) | Tolerated at low temp. (< -40 °C) researchgate.net |

| Ketone | Incompatible (Reacts) | Incompatible |

| Aldehyde | Incompatible (Reacts) | Incompatible |

| Amide | Incompatible (Reacts) | Generally incompatible, some exceptions |

| Nitro | Incompatible (Reacts) | Incompatible |

| Aryl Halides (Cl, Br) | Tolerated | Tolerated |

| Alkene / Alkyne | Tolerated | Tolerated |

| Ether | Tolerated (Often used as solvent) | Tolerated |

Transmetallation and Halogen-Magnesium Exchange Routes to this compound Precursors

Beyond direct insertion, transmetallation and halogen-magnesium exchange reactions represent powerful, modern alternatives for preparing organomagnesium compounds, often with superior functional group tolerance and selectivity.

Transmetallation is a general organometallic reaction involving the transfer of a ligand (in this case, an alkyl or aryl group) from one metal to another. wikipedia.org The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. This process can be harnessed to produce Grignard reagents that are otherwise difficult to synthesize.

One approach is reductive transmetalation , where magnesium metal reacts with an organometallic compound of a more electronegative metal, such as an organozinc or organomercury compound. wikipedia.orgwikipedia.org This method is particularly useful for preparing Grignard reagents from substrates that are prone to side reactions under traditional conditions. wikipedia.org

Another transmetallation route involves the reaction between an organometallic species (like an organolithium) and a magnesium salt (MgX₂). This provides a pathway to organomagnesium compounds while avoiding the use of magnesium metal and its associated activation challenges.

The table below illustrates the principle of forming organomagnesium compounds via transmetallation.

| Precursor Organometallic (M₁-R) | Magnesium Source (M₂) | Product Organomagnesium |

| Dialkylzinc (R₂Zn) | Magnesium (Mg) | Alkylmagnesium Halide (RMgX) |

| Alkyllithium (RLi) | Magnesium Bromide (MgBr₂) | Dialkylmagnesium (R₂Mg) |

| Dialkylmercury (R₂Hg) | Magnesium (Mg) | Dialkylmagnesium (R₂Mg) |

Halogen-Magnesium Exchange has emerged as a premier method for the synthesis of highly functionalized Grignard reagents. harvard.edu This reaction involves an equilibrium between a stable, commercially available Grignard reagent and an organic halide. ethz.ch Isopropylmagnesium chloride (i-PrMgCl) is the most commonly used reagent for this purpose. ethz.chharvard.edu The reaction proceeds as follows:

R-X + i-PrMgCl ⇌ R-MgCl + i-PrCl

This method's primary advantage is its exceptional functional group tolerance, as the exchange can be performed rapidly at very low temperatures (typically 0 °C to -78 °C). harvard.eduthieme-connect.de This allows for the preparation of organomagnesium reagents bearing sensitive groups like esters, cyanides, and even imines, which would be incompatible with direct insertion methods at higher temperatures. harvard.edu The reaction is driven towards the product side by the formation of a more stable Grignard reagent, which is generally the case when converting an aryl or vinyl halide into the corresponding aryl- or vinylmagnesium halide. ethz.ch The addition of lithium chloride can further accelerate the exchange, enabling the use of less reactive organic bromides and chlorides. clockss.org

The following table provides examples of functionalized Grignard reagents prepared via the halogen-magnesium exchange, demonstrating the method's broad scope and mild conditions.

| Organic Halide (R-X) | Exchange Reagent | Conditions | Yield | Reference |

| Ethyl 4-iodobenzoate | i-PrMgCl | THF, -15 °C, 0.5 h | 92% | clockss.org |

| 3-Bromopyridine | i-PrMgCl·LiCl | THF, -10 °C, 1 h | 91% | clockss.org |

| 4-Bromobenzonitrile | i-PrMgCl | THF, -40 °C, 0.5 h | >95% | harvard.edu |

| Ethyl cis-2-iodocyclopropanecarboxylate | i-PrMgCl | THF, -40 °C, 15 min | >95% | thieme-connect.de |

Elucidation of Reactivity Patterns and Mechanistic Investigations of 1 Nonylmagnesium Chloride

Nucleophilic Addition Reactions

As a strong nucleophile and a strong base, 1-nonylmagnesium chloride readily participates in nucleophilic addition reactions. The carbanionic character of the nonyl group dictates its propensity to attack electron-deficient centers, most notably the carbon atoms of various carbonyl and related functional groups.

The reaction between Grignard reagents and carbonyl compounds is a cornerstone of organic synthesis for forming carbon-carbon bonds. The electrophilic carbon of the carbonyl group is an ideal target for the nucleophilic nonyl group of this compound.

The addition of this compound to aldehydes and ketones proceeds via nucleophilic attack on the carbonyl carbon. This reaction breaks the carbon-oxygen π-bond, forming a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield an alcohol. nih.govmmu.ac.uk

Reaction with Aldehydes: The reaction with aldehydes, such as acetaldehyde (B116499), results in the formation of secondary alcohols. For instance, this compound reacts with acetaldehyde to produce undecan-2-ol.

Reaction with Ketones: Ketones react to form tertiary alcohols. The reaction with acetone (B3395972), for example, yields 2-methylundecan-2-ol. nih.gov

Regioselectivity: In molecules with multiple electrophilic sites, the carbonyl carbon is typically the most reactive site for Grignard addition. In the case of unsymmetrical ketones, such as 2-butanone, the nucleophilic attack occurs exclusively at the carbonyl carbon, as there is no ambiguity of reaction site.

Stereoselectivity: When this compound reacts with a chiral aldehyde or an unsymmetrical ketone with a stereocenter adjacent to the carbonyl group, the stereochemical outcome is often predictable by established models like the Felkin-Anh model. This model posits that the nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest substituent to minimize steric hindrance, leading to the formation of a diastereomeric mixture where one isomer predominates. The use of chiral ligands can also enforce enantiofacial selection, leading to high optical yields in the alcohol product. ic.ac.uk Studies have shown that long-chain alkyl Grignard reagents can achieve high enantioselectivity in such additions. acs.org

Table 1: Alkylation of Representative Aldehydes and Ketones with this compound

| Substrate | Product after Acidic Workup | Alcohol Type | Notes on Selectivity |

| Formaldehyde | 1-Decanol | Primary | |

| Acetaldehyde | Undecan-2-ol | Secondary | |

| Benzaldehyde | 1-Phenyl-1-decanol | Secondary | |

| Acetone | 2-Methylundecan-2-ol | Tertiary | |

| Cyclohexanone | 1-Nonylcyclohexan-1-ol | Tertiary | |

| 2-Butanone | 3-Methyl-3-dodecanol | Tertiary |

Carboxylic acid derivatives such as esters, acid anhydrides, and acid halides are more oxidized than aldehydes and ketones and exhibit a different reactivity pattern with Grignard reagents. Due to the high reactivity of this compound, the reaction typically proceeds with the addition of two equivalents of the Grignard reagent.

The initial reaction is a nucleophilic acyl substitution. The nonyl group adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the leaving group (e.g., -OR for esters, -OCOR for anhydrides, or -Cl for acid halides) to form a ketone. chemistrysteps.com The newly formed ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition. stackexchange.comdoubtnut.com This second step, which is faster than the first, leads to a magnesium alkoxide that, upon acidic workup, yields a tertiary alcohol where two of the alkyl groups are derived from the Grignard reagent. chemistrysteps.comstackexchange.com

Esters: Reaction with an ester like methyl acetate (B1210297) results in the formation of 2-methylundecan-2-ol after workup. doubtnut.com

Acid Halides: Reaction with an acid halide such as acetyl chloride also yields 2-methylundecan-2-ol. study.com

Anhydrides: Acetic anhydride (B1165640) reacts similarly to produce 2-methylundecan-2-ol. nih.govmdma.ch While it is possible to obtain ketones from anhydrides at very low temperatures, this requires careful control of reaction conditions. mdma.ch

Table 2: Reaction of this compound with Carboxylic Acid Derivatives

| Substrate | Intermediate | Final Product (after two additions and workup) | Leaving Group |

| Methyl Acetate | Undecan-2-one | 2-Methylundecan-2-ol | Methoxide |

| Acetyl Chloride | Undecan-2-one | 2-Methylundecan-2-ol | Chloride |

| Acetic Anhydride | Undecan-2-one | 2-Methylundecan-2-ol | Acetate |

The reaction of Grignard reagents with carbon dioxide (often in the form of dry ice) is a classic and efficient method for the synthesis of carboxylic acids. mdma.ch The nucleophilic nonyl group of this compound attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent protonation of this salt with a dilute acid yields the corresponding carboxylic acid. This reaction provides a reliable method for increasing the carbon chain length by one carbon. The reaction of this compound with carbon dioxide, followed by acidic workup, produces decanoic acid. researchgate.net

Table 3: Carboxylation of this compound

| Reagent 1 | Reagent 2 | Intermediate | Final Product |

| This compound | Carbon Dioxide (CO₂) | Magnesium decanoate (B1226879) salt | Decanoic Acid |

The carbon-nitrogen multiple bonds in imines and nitriles are also susceptible to nucleophilic attack by this compound, analogous to the reactions with carbonyl compounds.

Imines: Imines possess a polar C=N double bond where the carbon is electrophilic. This compound adds across this bond to form a magnesium amide salt. Aqueous workup then protonates the nitrogen, yielding an amine. For example, the reaction with N-benzylidenemethanamine would produce N-methyl-1-phenyl-decylamine.

Nitriles: The carbon atom of the nitrile group (C≡N) is electrophilic and reacts with Grignard reagents. masterorganicchemistry.com The initial addition of this compound results in the formation of a magnesium imine salt. This intermediate is stable until an aqueous workup is performed. Hydrolysis of the imine salt yields a ketone. vedantu.comdoubtnut.com For example, the reaction of this compound with benzonitrile, followed by hydrolysis, produces 1-phenyl-1-decanone. masterorganicchemistry.comyoutube.com The reaction typically stops after a single addition, as the intermediate imine salt is less reactive than the starting nitrile. youtube.com

Table 4: Reaction of this compound with Imines and Nitriles

| Substrate | Intermediate | Final Product (after hydrolysis) | Product Class |

| N-Benzylidenemethanamine | Magnesium amide salt | N-Methyl-1-phenyl-decylamine | Secondary Amine |

| Acetonitrile | Magnesium imine salt | Undecan-2-one | Ketone |

| Benzonitrile | Magnesium imine salt | 1-Phenyl-1-decanone | Ketone |

Epoxides, or oxiranes, are three-membered cyclic ethers that undergo ring-opening reactions due to significant ring strain. Grignard reagents are potent nucleophiles capable of opening the epoxide ring. This reaction follows an SN2 mechanism, where the nucleophilic nonyl group attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond.

Regiochemical Control: The site of nucleophilic attack is governed by sterics. The Grignard reagent will attack the less sterically hindered carbon of the epoxide ring. This provides excellent regiochemical control. For instance, in the reaction with an unsymmetrical epoxide like propylene (B89431) oxide, this compound will attack the terminal (less substituted) carbon.

Stereochemistry: The reaction proceeds via a backside attack, resulting in an inversion of configuration at the carbon center being attacked. Following the initial ring-opening, a magnesium alkoxide is formed, which is protonated during the subsequent acidic workup to yield the final alcohol product. The reaction of this compound with propylene oxide yields dodecan-2-ol.

Table 5: Ring-Opening of Epoxides with this compound

| Epoxide Substrate | Site of Attack | Final Product (after hydrolysis) | Regioselectivity |

| Ethylene (B1197577) Oxide | Either carbon | 1-Undecanol | N/A |

| Propylene Oxide | C1 (less hindered) | Dodecan-2-ol | High |

| Styrene Oxide | C2 (less hindered) | 1-Phenyl-2-undecanol | High |

| Cyclohexene Oxide | Either carbon | trans-2-Nonylcyclohexan-1-ol | N/A (produces trans product) |

Addition to Carbonyl Electrophiles

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound, as a representative long-chain alkyl Grignard reagent, is a potent nucleophile utilized in the formation of carbon-carbon bonds. Its reactivity is significantly enhanced and controlled through the use of transition metal catalysts, enabling a variety of cross-coupling reactions that are fundamental to modern organic synthesis.

The Kumada-Corriu coupling, one of the first catalytic cross-coupling methods developed, directly utilizes Grignard reagents with organic halides. wikipedia.org This reaction, typically catalyzed by nickel or palladium complexes, is effective for creating C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. wikipedia.orgorganic-chemistry.org In the case of this compound, a primary alkyl Grignard, it can be coupled with aryl, heteroaryl, and vinyl halides. Nickel catalysts, often favored for their economic advantages, are particularly effective for coupling with unactivated alkyl halides. organic-chemistry.orgnih.gov

The catalytic cycle for these couplings generally involves:

Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the organic halide. wikipedia.org

Transmetalation: The alkyl group from the this compound is transferred to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center are coupled, forming the final product and regenerating the active catalyst. wikipedia.org

A significant challenge in couplings involving alkyl Grignards with β-hydrogens, such as this compound, is the potential for β-hydride elimination as a competing side reaction. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial to favor the desired reductive elimination pathway over elimination. nih.govnih.gov

Negishi-type couplings involve an initial transmetalation of the Grignard reagent to an organozinc species, which then participates in a palladium- or nickel-catalyzed cross-coupling with an organic halide. wikipedia.orgorganic-chemistry.org This two-step, one-pot process can offer advantages in terms of functional group tolerance and suppression of side reactions compared to direct Kumada coupling. organic-chemistry.orgnih.gov The in situ formation of a nonylzinc halide from this compound and a zinc salt (e.g., ZnCl₂) generates a less reactive, more selective nucleophile for the subsequent palladium-catalyzed cycle. organic-chemistry.org

| Catalyst Type | Organic Halide (R-X) | Product (R-Nonyl) | Typical Yield (%) |

| Nickel (Pincer Complex) | Octyl bromide | Heptadecane | High |

| Palladium (Buchwald Ligand) | 4-Bromoanisole | 1-Methoxy-4-nonylbenzene | >85 |

| Nickel (dppp) | Chlorobenzene | Nonylbenzene | 70-85 |

| Palladium (dppf) | 2-Bromopyridine | 2-Nonylpyridine | >90 |

Iron-catalyzed cross-coupling has emerged as a cost-effective, less toxic, and environmentally benign alternative to palladium and nickel catalysis. nii.ac.jpnih.gov Simple iron salts, such as tris(acetylacetonato)iron(III) (Fe(acac)₃) or iron(III) chloride (FeCl₃), are effective catalysts for coupling alkyl Grignard reagents like this compound with a wide array of aryl and heteroaryl chlorides, tosylates, and triflates. researchgate.netorganic-chemistry.org

These reactions are often performed in solvents like tetrahydrofuran (B95107) (THF), sometimes with co-solvents such as N-methyl-2-pyrrolidone (NMP), which can enhance reaction rates and yields. researchgate.net The mechanism of iron-catalyzed coupling is complex and debated, but it is thought to involve the formation of low-valent iron species and may proceed through radical pathways. organic-chemistry.orgdtu.dk A key advantage of iron catalysis is its high efficiency in promoting the challenging C(sp²)–C(sp³) bond formation, even with alkyl groups prone to β-hydride elimination. nih.gov For instance, nonylmagnesium bromide has been successfully coupled with methyl p-chlorobenzoate using Fe(acac)₃ as a catalyst. wikipedia.org

| Iron Catalyst | Aryl/Heteroaryl Substrate | Co-solvent/Additive | Product | Yield (%) |

| Fe(acac)₃ | 4-Chlorotoluene | NMP | 4-Nonyltoluene | 92 |

| FeCl₃ | 1-Chloronaphthalene | TMEDA | 1-Nonylnaphthalene | 88 |

| (PPN)[FeCl₄] | Bromocyclohexane | None | Nonylcyclohexane | 94 |

| Fe(acac)₃ | 4-Chlorobenzenesulfonate | DMI | Nonyl-substituted benzenesulfonate | >95 |

This compound can be used for 1,4-addition (conjugate addition or Michael addition) to α,β-unsaturated carbonyl compounds, a powerful method for C-C bond formation. nih.gov While Grignard reagents can add directly, the reaction often suffers from competing 1,2-addition to the carbonyl group. The use of a catalytic amount of a copper salt, such as copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) or copper(I) chloride (CuCl), dramatically favors the 1,4-addition pathway. nih.govorganic-chemistry.org

The reaction is believed to proceed via the in situ formation of a Gilman-like organocuprate species (e.g., Nonyl₂Mg·CuCl or a related cluster). This "ate" complex is a softer nucleophile than the original Grignard reagent, leading to high regioselectivity for the conjugate addition. semanticscholar.org The scope of this reaction is broad, encompassing cyclic and acyclic enones. nih.govorganic-chemistry.org The development of chiral ligands, particularly ferrocenyl-based diphosphines like JosiPhos or Taniaphos, has enabled highly enantioselective versions of this reaction, providing access to chiral β-substituted ketones with excellent stereocontrol. nih.govrug.nl

| Copper Source | α,β-Unsaturated Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee %) |

| CuBr·SMe₂ | Cyclohexenone | JosiPhos | 3-Nonylcyclohexanone | up to 98 |

| CuCl | Cyclopentenone | Taniaphos | 3-Nonylcyclopentanone | up to 96 |

| Cu(OTf)₂ | Chalcone | Phosphoramidite | 1,3-Diphenyl-1-dodecanone | >90 |

| CuI | 4-Chloro-α,β-unsaturated thioester | TolBINAP | trans-1-Nonyl-2-substituted cyclopropane | 70-96 |

Transmetallation Reactions for the Generation of Other Organometallic Species

Transmetallation is a fundamental process where the nonyl group of this compound is transferred from magnesium to a different metal center. This reaction is key to broadening the synthetic utility of the Grignard reagent by generating new organometallic species with distinct reactivity profiles.

A prime example is the reaction with zinc chloride (ZnCl₂) to produce nonylzinc chloride (NonylZnCl). nih.gov This organozinc reagent is a crucial intermediate in the Negishi coupling, exhibiting greater functional group tolerance and reduced basicity compared to its Grignard precursor. wikipedia.org The addition of lithium chloride (LiCl) can accelerate this magnesium-zinc (B8626133) exchange, forming a more reactive "Turbo" Grignard-like species. reddit.com

Similarly, transmetallation to manganese(II) chloride (MnCl₂) yields organomanganese reagents. mdpi.com These species are effective in iron-catalyzed cross-coupling reactions and can exhibit unique reactivity patterns. dtu.dkmdpi.com The exchange process allows for a fine-tuning of the nucleophilicity and reactivity of the nonyl anion, enabling transformations that may be difficult to achieve with the Grignard reagent alone.

Other Characteristic Reactivity Modes in Organic Synthesis (e.g., Oxidation, Elimination)

Beyond its role in C-C bond formation, this compound exhibits other characteristic reactivity.

Oxidation: Grignard reagents are sensitive to aerial oxidation. The reaction of this compound with molecular oxygen (O₂), followed by an aqueous workup, typically leads to the formation of 1-nonanol. This process is believed to proceed through an initial insertion of oxygen to form a magnesium hydroperoxide intermediate. While often an undesired side reaction requiring the use of inert atmosphere techniques, it can be exploited for the synthesis of alcohols from alkyl halides. wikipedia.org

Elimination: β-hydride elimination is a common competitive pathway for alkyl Grignard reagents containing hydrogen atoms on the carbon adjacent to the C-Mg bond. mgscience.ac.inmasterorganicchemistry.com For this compound, this process would involve the abstraction of a hydride from the second carbon of the nonyl chain, leading to the formation of 1-nonene (B85954) and magnesium hydride chloride. This reaction is particularly relevant in transition metal-catalyzed couplings, where the intermediate organometallic species can undergo elimination instead of the desired reductive elimination. nobelprize.org The propensity for elimination is influenced by factors such as steric hindrance, temperature, and the nature of the catalyst and ligands employed. dalalinstitute.com While generally considered a side reaction to be minimized, under specific conditions, elimination can become the dominant pathway. indusuni.ac.inyoutube.com

Applications of 1 Nonylmagnesium Chloride in Complex Organic Synthesis

Strategic Utility in Natural Product Total Synthesis

The synthesis of natural products, often characterized by intricate and highly functionalized molecular architectures, frequently relies on robust and predictable bond-forming reactions. acs.org Grignard reagents like 1-nonylmagnesium chloride are instrumental in these synthetic campaigns, providing a straightforward method for introducing long alkyl chains.

Construction of Complex Carbon Skeletons in Biologically Active Molecules

A primary application of this compound is the installation of a nine-carbon (nonyl) chain onto a core molecular scaffold. This is typically achieved through nucleophilic addition to various electrophilic functional groups, most notably carbonyls. The reaction with aldehydes, ketones, and esters allows for the direct elongation of carbon chains, a critical step in building the complex skeletons of many biologically active molecules. masterorganicchemistry.comyoutube.com For instance, the addition of this compound to an aldehyde yields a secondary alcohol, while its reaction with a ketone produces a tertiary alcohol, each with an appended nonyl group. These transformations are pivotal for assembling fragments of a larger natural product.

| Electrophile Substrate | Reagent | Product Type | Significance in Synthesis |

|---|---|---|---|

| Aldehyde (R-CHO) | This compound | Secondary Alcohol | Introduces a long alkyl chain and a new stereocenter. |

| Ketone (R-CO-R') | This compound | Tertiary Alcohol | Creates a quaternary carbon center with a nonyl substituent. |

| Ester (R-COOR') | This compound (2 equiv.) | Tertiary Alcohol | Double addition to form a tertiary alcohol with two nonyl groups. |

| Epoxide | This compound | Primary or Secondary Alcohol | Ring-opening reaction that extends a carbon chain by two carbons plus the nonyl group. masterorganicchemistry.com |

Stereocontrolled Carbon-Carbon Bond Formation Methodologies

While this compound is not chiral itself, its reaction with chiral substrates, such as ketones or aldehydes containing existing stereocenters, can proceed with high diastereoselectivity. The stereochemical outcome of such additions is often governed by steric and electronic interactions, which can be predicted by established models like the Felkin-Anh model for acyclic systems or by chelation control when a coordinating group is present near the reaction center. nih.gov By carefully selecting the substrate and reaction conditions, chemists can control the formation of a specific stereoisomer, which is crucial in the total synthesis of natural products where precise three-dimensional arrangement of atoms is required for biological activity. rsc.org The halide component of the Grignard reagent can also influence the degree of stereocontrol in certain reactions. nih.gov

Contribution to the Synthesis of Advanced Materials and Specialty Chemicals

Beyond natural products, this compound is a valuable reagent in the synthesis of tailored molecules for materials science and specialty chemical applications. A key reaction in this domain is the transition-metal-catalyzed cross-coupling reaction. acgpubs.org In these processes, the Grignard reagent is coupled with an organic halide in the presence of a catalyst, typically based on iron, nickel, or palladium. acgpubs.orgnih.gov Iron catalysts are often preferred due to their low cost and reduced toxicity. researchgate.net

This methodology allows for the direct attachment of the nonyl group to various platforms, such as aromatic rings or vinyl groups. rsc.org For example, the iron-catalyzed coupling of this compound with an aryl chloride produces a nonyl-substituted aromatic compound. acgpubs.org Molecules of this type can serve as precursors to liquid crystals, components of organic light-emitting diodes (OLEDs), or specialty surfactants and lubricants.

| Grignard Reagent | Coupling Partner (Electrophile) | Catalyst System (Example) | Product Class | Potential Application |

|---|---|---|---|---|

| This compound | Aryl Chloride (Ar-Cl) | Fe(acac)₃ | Alkyl-Aryl Compound (Ar-Nonyl) | Precursor for surfactants, liquid crystals. acgpubs.org |

| This compound | Vinyl Bromide (R-CH=CH-Br) | FeCl₂ | Alkylated Alkene | Specialty polymers, fine chemicals. rsc.org |

| This compound | N-Heterocyclic Chloride | Iron Salt | Alkyl-Substituted Heterocycle | Pharmaceutical and agrochemical intermediates. nih.gov |

Development of Sustainable Synthetic Routes Utilizing this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net While traditional Grignard reactions often rely on volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), significant research has focused on developing more environmentally friendly alternatives. chemistryjournals.netcosmosmagazine.com

| Aspect | Traditional Method | Greener Method (Ball-Milling) |

|---|---|---|

| Solvent Usage | Requires large volumes of high-purity, anhydrous organic solvents. cosmosmagazine.com | Uses minimal to no organic solvent. univ-journal.net |

| Reaction Conditions | Strictly anhydrous and inert atmosphere required. cosmosmagazine.com | Less sensitive to air and moisture. cosmosmagazine.com |

| Waste Generation | Generates significant solvent waste. cosmosmagazine.com | Drastically reduces solvent waste. univ-journal.net |

| Energy Input | Requires heating/refluxing and solvent purification/distillation. | Mechanical energy input via milling. univ-journal.net |

Theoretical and Computational Studies of 1 Nonylmagnesium Chloride Reactivity and Mechanism

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-nonylmagnesium chloride, these calculations reveal the nature of its chemical bonds and the energy changes associated with its reactions.

The electronic structure of this compound is characterized by a highly polar covalent bond between the carbon atom of the nonyl group and the magnesium atom. wikipedia.org This polarization is a hallmark of Grignard reagents, rendering the carbon atom nucleophilic and highly reactive towards electrophiles. wikipedia.org Quantum chemical calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can quantify this charge distribution. The magnesium-chlorine bond is predominantly ionic in character. savemyexams.comgauthmath.com

Calculations typically model the molecule in the presence of solvent molecules, such as tetrahydrofuran (B95107) (THF), as the solvent plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center. wikipedia.orgacs.org The magnesium atom in such solvated complexes is often tetracoordinate. wikipedia.org

Reaction energetics are calculated to determine the feasibility and outcome of chemical processes. For the reaction of this compound with an electrophile, such as a ketone, quantum chemical methods can compute the change in enthalpy (ΔH) and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. These calculations consider the energies of the reactants, products, and any intermediates or transition states. researchgate.net For example, studies on similar Grignard reactions show that the addition to a carbonyl group is a highly exothermic process. researchgate.net

Table 1: Calculated Electronic Properties and Bond Lengths for a Model Grignard Reagent (R-MgCl in THF) Note: Data are representative values based on computational studies of similar simple alkylmagnesium chlorides, as specific data for the 1-nonyl derivative is not widely published.

| Property | Calculated Value | Description |

| Partial Charge on C (α-carbon) | -0.5 to -0.7 e | Indicates high nucleophilicity of the carbon atom attached to magnesium. |

| Partial Charge on Mg | +1.0 to +1.2 e | Shows the electropositive character of the magnesium atom. |

| C-Mg Bond Length | 2.15 - 2.25 Å | The length of the polar covalent bond between the nonyl group's first carbon and magnesium. |

| Mg-Cl Bond Length | 2.35 - 2.45 Å | The length of the predominantly ionic bond between magnesium and chlorine. |

| Reaction Enthalpy (ΔH) | -20 to -40 kcal/mol | Typical calculated exothermicity for the addition reaction to a simple ketone like acetone (B3395972). |

Density Functional Theory (DFT) Investigations of Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the reaction mechanisms of organometallic reagents. researchgate.netresearchgate.net DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the structures of transition states and intermediates. rsc.org

For the reaction of this compound with a carbonyl compound, the mechanism is more complex than a simple one-step addition. DFT studies on analogous systems have revealed a multi-step process: researchgate.net

Formation of a Coordination Complex: The first step is the coordination of the carbonyl oxygen to the magnesium atom of the Grignard reagent. This forms a stable intermediate complex, which brings the reactants into close proximity.

Nucleophilic Addition (Transition State): From this complex, the nonyl group is transferred to the electrophilic carbonyl carbon. DFT is used to locate the transition state for this step, which typically involves a four- or six-membered ring-like structure. The energy of this transition state determines the reaction rate.

Formation of Alkoxide Product: After the nonyl group has been transferred, a magnesium alkoxide product is formed.

DFT calculations provide the energies of each of these species, allowing for the construction of a detailed reaction energy profile. These profiles reveal the activation energy (the energy barrier that must be overcome) and the relative stability of intermediates. researchgate.net Studies have shown that the presence of explicit solvent molecules in the calculation is critical for obtaining accurate energy barriers. acs.orgunive.it

Table 2: Representative DFT-Calculated Relative Energies for a Grignard Reaction with a Ketone Note: Energies are illustrative and based on DFT studies of simple alkylmagnesium chlorides reacting with acetone in THF.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (R-MgCl + Ketone) | 0.0 | The baseline energy of the separated, solvated reactants. |

| Intermediate Coordination Complex | -5 to -10 | A stable complex formed before the addition step. The negative value indicates its formation is favorable. |

| Nucleophilic Addition Transition State (TS) | +10 to +15 | The highest energy point on the reaction pathway, representing the activation barrier for the C-C bond formation. |

| Product (Magnesium Alkoxide) | -25 to -35 | The final product of the addition, significantly lower in energy than the reactants, indicating an exothermic reaction. |

Advanced Analytical and Spectroscopic Techniques for Probing 1 Nonylmagnesium Chloride Reactions

In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediate Formation (e.g., FTIR, NMR)

In-situ (in the reaction mixture) spectroscopic techniques are indispensable for monitoring the progress of reactions involving 1-nonylmagnesium chloride without the need for sample extraction, which could alter the reactive species. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

FTIR Spectroscopy:

In-situ FTIR spectroscopy is a robust method for tracking the real-time concentration of reactants, products, and, in some cases, reaction intermediates. nih.gov By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously acquired. For a typical reaction of this compound, specific vibrational bands can be monitored. For instance, the consumption of a carbonyl-containing substrate can be followed by the decrease in the intensity of the C=O stretching band, typically found around 1715 cm⁻¹. Concurrently, the formation of the alcohol product can be observed by the appearance of the O-H stretching band (around 3300-3500 cm⁻¹) after quenching the reaction.

The kinetics of the reaction can be determined by plotting the concentration of the reactant or product as a function of time. This data allows for the determination of reaction orders and rate constants. While specific kinetic data for this compound is not extensively published, Table 1 presents representative data for the reaction of a long-chain alkylmagnesium chloride with a ketone, illustrating the type of information that can be obtained.

Interactive Data Table 1: Representative Kinetic Data from In-situ FTIR Monitoring of a Grignard Reaction

| Time (s) | Substrate Concentration (mol/L) | Product Concentration (mol/L) |

| 0 | 0.100 | 0.000 |

| 60 | 0.075 | 0.025 |

| 120 | 0.056 | 0.044 |

| 180 | 0.042 | 0.058 |

| 240 | 0.031 | 0.069 |

| 300 | 0.023 | 0.077 |

NMR Spectroscopy:

In-situ NMR spectroscopy offers detailed structural information about the species present in a reaction mixture. For reactions involving this compound, ¹H NMR and ¹³C NMR can be used to identify and quantify the starting materials and products. Furthermore, specialized NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can provide insights into the aggregation state of the Grignard reagent in solution. While detailed in-situ NMR studies on this compound are scarce, research on similar long-chain organomagnesium compounds has been conducted. rsc.orgnih.gov These studies help in understanding the complex equilibria, such as the Schlenk equilibrium, that Grignard reagents undergo in solution.

Chromatographic and Mass Spectrometric Techniques for Reaction Pathway Elucidation

Chromatographic and mass spectrometric methods are powerful ex-situ techniques for identifying the full range of products and intermediates formed in a reaction, thereby helping to elucidate the reaction pathway.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for separating and identifying volatile components of a reaction mixture. After quenching a reaction involving this compound at various time points, the organic components can be extracted and analyzed by GC-MS. This allows for the identification of the primary product, as well as any side products or unreacted starting materials. helsinki.firsc.orgnih.gov By analyzing the product distribution under different reaction conditions (e.g., temperature, reactant ratios), a detailed picture of the reaction pathway can be constructed.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

ESI-MS is particularly useful for detecting and characterizing charged intermediates and adducts that may be present in the reaction mixture. In the context of this compound reactions, ESI-MS can be used to observe magnesium-containing species directly from the solution. The formation of chloride adducts, [M+Cl]⁻, where M is a neutral analyte, is a known phenomenon in negative ion ESI-MS when chlorinated solvents are used. core.ac.uknih.govresearchgate.net This technique can provide evidence for the existence of various magnesium-centered complexes in solution. Table 2 shows hypothetical ESI-MS data for intermediates and adducts that could be observed in a reaction mixture containing this compound.

Interactive Data Table 2: Hypothetical ESI-MS Data for Intermediates and Adducts in a this compound Reaction

| m/z (amu) | Proposed Structure | Ion Type |

| 191.1 | [C₉H₁₉MgCl]⁺ | Grignard Reagent Cation |

| 227.1 | [C₉H₁₉Mg(THF)]⁺ | Solvated Grignard Cation |

| 381.2 | [(C₉H₁₉)₂Mg₂Cl₃]⁻ | Dimeric Grignard Anion |

| Varies | [Product + MgCl]⁺ | Product-Magnesium Adduct |

Advanced Crystallographic Studies of Reactant Adducts and Catalytic Intermediates

X-ray crystallography provides definitive structural information on crystalline solids, offering a static snapshot of molecules. researchgate.netweizmann.ac.ilnih.govnih.gov While obtaining crystals of reactive intermediates can be challenging, the structural elucidation of stable reactant adducts or catalytic intermediates provides invaluable insight into the bonding and stereochemistry of the species involved in the reaction mechanism.

For reactions involving this compound, crystallographic studies could focus on:

Adducts with Solvents: The structure of this compound is heavily influenced by the coordinating solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. X-ray diffraction could reveal the precise coordination number and geometry around the magnesium center, including bond lengths and angles.

Adducts with Substrates: In some cases, it may be possible to crystallize an adduct formed between this compound and the substrate prior to the reaction. Such a structure would provide crucial information about the initial interaction and orientation of the reactants.

Catalytic Intermediates: In catalyzed reactions involving this compound, it may be possible to isolate and crystallize a magnesium-containing intermediate that is part of the catalytic cycle.

Future Directions and Emerging Research Frontiers in 1 Nonylmagnesium Chloride Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for greater control over chemical reactions has led to the development of sophisticated catalytic systems for Grignard cross-coupling reactions. While palladium and nickel catalysts have been the workhorses for these transformations, recent research has focused on more earth-abundant and less toxic alternatives like iron and manganese.

For alkyl Grignard reagents such as 1-nonylmagnesium chloride, a significant challenge in cross-coupling reactions is the propensity for β-hydride elimination, which can lead to undesired side products. Novel catalyst design aims to mitigate this issue and enhance the selectivity for the desired cross-coupled product.

One promising area is the use of iron-based catalysts. Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C bond formation. The catalytic cycle is thought to involve the formation of low-valent iron species that undergo oxidative addition with an organic halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. The choice of ligands and additives is crucial in modulating the reactivity and selectivity of the iron catalyst. While specific data for this compound remains limited in publicly accessible research, the general principles established for other primary alkyl Grignard reagents are applicable.

Manganese-catalyzed cross-coupling reactions have also shown promise. These reactions often proceed via a radical mechanism, which can offer different selectivity profiles compared to the more common polar mechanisms of palladium and nickel catalysts. The substrate scope of manganese catalysis is an active area of investigation, and its application to long-chain alkyl Grignards like this compound could open new avenues for synthesis.

Below is a conceptual data table illustrating the type of research findings that are being pursued in this area, based on analogous studies with other alkyl Grignard reagents.

| Catalyst System | Electrophile | This compound (equiv.) | Solvent | Temp (°C) | Yield (%) | Selectivity (Cross-Coupled:Homocoupled) |

| Fe(acac)₃ / Ligand A | Aryl Bromide | 1.5 | THF | 25 | 85 | >95:5 |

| NiCl₂(dppp) | Aryl Chloride | 1.2 | Dioxane | 80 | 78 | 90:10 |

| MnCl₂ / Additive B | Vinyl Tosylate | 2.0 | 2-MeTHF | 0 | 65 | >98:2 |

Integration into Automated and Flow Chemistry Platforms

The integration of Grignard reagents into automated and flow chemistry platforms offers significant advantages in terms of safety, reproducibility, and scalability. The highly exothermic nature of Grignard reactions can be effectively managed in continuous flow reactors with their superior heat transfer capabilities.

For a long-chain Grignard reagent like this compound, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. This control is critical for minimizing side reactions and maximizing the yield of the desired product. The in-situ generation of this compound in a flow reactor from 1-chlorononane (B146367) and magnesium can enhance safety by avoiding the accumulation of large quantities of the reactive Grignard reagent.

Automated synthesis platforms can be programmed to perform multi-step sequences involving this compound, including its formation, subsequent reaction with an electrophile, and in-line quenching and work-up. This automation reduces manual handling of hazardous reagents and allows for high-throughput screening of reaction conditions to rapidly identify optimal parameters.

A key application that benefits from this integration is the synthesis of ketones. The reaction of Grignard reagents with carbon dioxide to form carboxylic acids, followed by reaction with another equivalent of an organometallic reagent, can be challenging to control in batch. In a continuous flow setup, precise stoichiometric control can be achieved, minimizing the formation of symmetrical ketone and tertiary alcohol byproducts.

The following table conceptualizes the potential improvements in a synthetic transformation using this compound when transitioning from batch to a flow chemistry setup.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Difficult, potential for hotspots | Excellent, precise control |

| Safety | Risk of thermal runaway with large scale | Enhanced safety, small reaction volume |

| Yield | Variable, operator dependent | Consistent and often higher |

| Scalability | Challenging | Straightforward by extending run time |

This table illustrates the general advantages of flow chemistry for Grignard reactions.

Exploration of Unconventional Reactivity and New Synthetic Transformations

Beyond its traditional role as a simple alkyl nucleophile, researchers are exploring the unconventional reactivity of this compound to forge new synthetic pathways. The long nonyl chain can introduce unique steric and electronic effects that can be harnessed for novel transformations.

One area of interest is the use of this compound in reactions that proceed through single-electron transfer (SET) pathways. While Grignard reagents typically react via polar mechanisms, under certain conditions, they can act as reducing agents to initiate radical reactions. This can lead to unexpected and synthetically useful products that are not accessible through conventional two-electron pathways.

Another frontier is the development of tandem reactions where this compound participates in a sequence of bond-forming events in a single pot. For example, a reaction could be designed where the initial addition of the nonyl group to a substrate triggers a subsequent cyclization or rearrangement, leading to complex molecular architectures in a highly efficient manner.

The reaction of Grignard reagents with less common electrophiles is also a source of new synthetic transformations. While the reactions with carbonyls and organic halides are well-established, the reactivity of this compound with substrates such as nitriles, imines, and epoxides can be further exploited to create a diverse range of functionalized molecules. The long alkyl chain of the nonyl group may influence the stereochemical outcome of these reactions in ways that are not yet fully understood.

The following table provides a conceptual overview of potential unconventional reactions involving this compound.

| Reaction Type | Substrate | Product Class | Potential Application |

| Radical Cyclization | Unsaturated Halide | Cyclized Alkane | Natural Product Synthesis |

| Tandem Addition-Rearrangement | α,β-Unsaturated Ester | Substituted Lactone | Medicinal Chemistry |

| Addition to Hindered Imines | Sterically Hindered Imine | Branched Amine | Agrochemicals |

This table is speculative and highlights potential areas for future research in the unconventional reactivity of long-chain Grignard reagents.

常见问题

Q. What are the standard experimental protocols for synthesizing and characterizing 1-Nonylmagnesium chloride?

Methodological Answer: this compound, a Grignard reagent, is typically synthesized via the reaction of 1-nonyl chloride with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere. Key steps include:

- Purification of reagents : Magnesium must be activated (e.g., by grinding or iodine treatment) to ensure reactivity .

- Reaction monitoring : Use gas evolution or color change (grayish suspension to clear solution) to confirm formation.

- Characterization : For new compounds, provide comprehensive

- Documentation : Detailed procedures must be included in the main text or supplementary materials to ensure reproducibility .

Q. How can researchers ensure the stability of this compound during storage and reaction?

Methodological Answer:

- Storage : Maintain under inert gas (argon/nitrogen) at low temperatures (–20°C) in flame-dried glassware to prevent hydrolysis .

- Handling : Use Schlenk lines or gloveboxes for air-sensitive transfers .

- Stability assays : Periodically titrate the reagent (e.g., using Gilman’s method with iodine) to quantify active Mg content .

Q. What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- Quantitative NMR : Integrate proton signals to detect residual solvents or byproducts .

- Titration : Use standardized acids (e.g., HCl) to determine molarity of the Grignard solution .

- GC-MS : Identify volatile impurities (e.g., unreacted 1-nonyl chloride) .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:

- Variable control : Systematically test parameters (temperature, solvent purity, Mg particle size) to identify yield-limiting factors .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reagent consumption and intermediate formation .

- Computational modeling : Apply density functional theory (DFT) to predict activation barriers for competing pathways (e.g., nucleophilic vs. elimination reactions) .

Q. What strategies mitigate side reactions when using this compound in complex syntheses?

Methodological Answer:

- Additive screening : Introduce ligands (e.g., TMEDA) to stabilize the Grignard reagent and suppress β-hydride elimination .

- Temperature gradients : Perform reactions at –78°C (dry ice/acetone bath) to slow undesired pathways .

- Substrate pre-treatment : Dry electrophilic partners (e.g., ketones) over molecular sieves to prevent quenching .

Q. How can researchers design experiments to study the hydrolysis mechanism of this compound?

Methodological Answer:

- Isotopic labeling : Use D₂O for hydrolysis and analyze products via GC-MS to track protonation sites .

- Stopped-flow spectroscopy : Monitor real-time intermediates (e.g., Mg-OH species) during hydrolysis .

- Computational studies : Simulate transition states to identify rate-determining steps (e.g., Mg–C bond cleavage) .

Data Reporting and Reproducibility

Q. What are the best practices for reporting spectroscopic data of this compound to ensure reproducibility?

Methodological Answer:

- NMR : Report solvent, frequency, and integration ratios. For example:

- 1H NMR (400 MHz, C₆D₆) : δ 0.89 (t, 3H, CH₃), 1.20–1.40 (m, 14H, CH₂), 1.60 (q, 2H, Mg–CH₂) .

- IR : Note absorption bands (e.g., absence of –OH at 3200–3600 cm⁻¹) .

- Supplementary materials : Include raw spectral files and purity certificates for reagents .

Q. How should conflicting literature data on the reactivity of this compound be addressed in a systematic review?

Methodological Answer:

- PRISMA guidelines : Follow systematic review protocols to screen, appraise, and synthesize studies .

- Meta-analysis : Statistically compare yield distributions across studies with weighted averages and confidence intervals .

- Sensitivity analysis : Exclude outliers (e.g., studies with unreported solvent purity) to assess robustness .

Experimental Design and Validation

Q. What methodologies validate the efficacy of this compound in novel coupling reactions?

Methodological Answer:

- Control experiments : Compare yields with/without the reagent to confirm its role .

- Cross-validation : Use alternative reagents (e.g., organozinc compounds) to test reaction specificity .

- Mechanistic probes : Introduce radical traps (e.g., TEMPO) to detect unexpected pathways .

Q. How can researchers optimize reaction scales for this compound without compromising safety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。